3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole
Description
3-Phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole moiety linked via a carbonyl group to a partially hydrogenated pyrrolo[3,4-b]pyridine core, with a phenyl substituent at the 3-position. This structure combines aromatic and partially saturated fused-ring systems, which are common in bioactive molecules targeting enzymes or protein-protein interactions.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(24-12-16-7-4-10-22-19(16)13-24)15-8-9-18-17(11-15)20(26-23-18)14-5-2-1-3-6-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFWWXRNIRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole can be achieved through a multi-step process involving the formation of the benzoxazole and pyrrolopyridine rings separately, followed by their coupling. One common method involves the cyclization of β-enamino imide, aromatic aldehydes, and malononitrile under base-promoted conditions . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine structure exhibit diverse biological activities. The specific biological activity of 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole includes:
- Antitumor Activity : Studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Effects : Its structure may confer activity against various microbial strains.
Antitumor Activity
A study focused on benzothiazole derivatives highlighted their broad-spectrum antitumor activity. The findings suggest that similar heterocyclic compounds like 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole could exhibit comparable effects due to structural similarities .
Anti-inflammatory Mechanisms
Research into pyrrolo[3,4-d]pyridazinone derivatives demonstrated their effectiveness in inhibiting cyclooxygenase enzymes (COX), particularly COX-2. Given the structural parallels with 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole, it is plausible that this compound may also exhibit selective inhibition of inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
T-518 (N-[(1R,2R)-2-{3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}cyclohexyl]-2,2,3,3,3-pentafluoropropanamide)
- Core Structure : Shares the 5H,6H,7H-pyrrolo[3,4-b]pyridine moiety but incorporates a cyclohexyl group and difluoromethyl-oxadiazole substituent.
- Key Difference : The benzoxazole group in the target compound may alter selectivity compared to T-518’s oxadiazole and fluorinated substituents, which enhance binding to HDAC6’s catalytic domain.
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid
- Core Structure: Contains the same pyrrolo[3,4-b]pyridine system but with a propanoic acid substituent instead of benzoxazole.
- Functional Implications : The carboxylic acid group may improve solubility but reduce membrane permeability compared to the hydrophobic benzoxazole in the target compound .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
- Core Structure : Lacks the benzoxazole and carbonyl linkage but includes a trifluoromethyl group.
- Physicochemical Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the target compound’s phenyl-benzoxazole moiety may favor π-π stacking interactions in protein binding .
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
- Core Structure : Features a pyridazine ring fused to pyrrolo-pyridine, differing in heteroatom arrangement.
- Biological Activity : Acts as Bcl-xL inhibitors, inducing apoptosis in cancer cells. The benzoxazole in the target compound could modulate target specificity compared to pyridazine-based analogs .
Data Table: Structural and Functional Comparison
Notes
Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
Source Diversity: References include patents, synthetic protocols, and commercial product data, though some non-English sources (e.g., ) were translated for analysis.
Biological Activity
3-Phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole is a complex heterocyclic compound notable for its dual structural framework combining benzoxazole and pyrrolo[3,4-b]pyridine moieties. This unique architecture is believed to contribute to its potential pharmacological properties and biological activities.
Chemical Structure
The compound features multiple aromatic and nitrogen-containing rings, which are crucial for its biological interactions. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Benzoxazole | Benzoxazole Structure |
| Pyrrolo[3,4-b]pyridine | Pyrrolo Structure |
Biological Activities
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine structure exhibit various biological activities. The specific biological activities of 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole include:
Anticancer Activity
Preliminary studies suggest that this compound may act as a tubulin polymerization inhibitor by binding to the colchicine site in β-tubulin. This mechanism is shared with other known anticancer agents and is supported by in vitro assays demonstrating significant cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties through inhibition of specific signaling pathways. For instance, it may block the activity of Lck kinase, which plays a role in T-cell activation and proliferation .
Antimicrobial Properties
The benzoxazole moiety is known for its antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects .
Case Studies
- Antitumor Activity : In vivo studies on murine models demonstrated that derivatives of this compound reduced tumor growth significantly compared to control groups. The lead compound exhibited a GI50 value in the nanomolar range against several cancer types .
- Mechanistic Studies : Binding affinity assays revealed that the compound interacts with β-tubulin at a similar site as other established chemotherapeutics. This interaction was confirmed through molecular docking studies .
Synthesis Methods
The synthesis of 3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole can be achieved through several methods:
- Microwave-assisted synthesis : This method has been shown to improve yields compared to traditional heating methods.
- Multi-step organic reactions : Involves cyclization of appropriate precursors under controlled conditions .
Q & A
Q. What synthetic strategies are recommended for constructing the benzoxazole-pyrrolopyridine scaffold in this compound?
The synthesis typically involves coupling the benzoxazole moiety with a pyrrolo[3,4-b]pyridine intermediate. Key steps include:
- Protection/deprotection : Use tert-butyl esters (e.g., tert-butyl 2-oxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate) to stabilize reactive carbonyl groups during coupling reactions .
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl substituents, as seen in analogous pyrrolopyridine derivatives .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, critical for reproducible biological assays .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
A multi-technique approach is essential:
- NMR : and NMR to confirm proton environments (e.g., benzoxazole aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for CHNO: 354.1234) .
- IR spectroscopy : Confirm carbonyl stretching (~1650–1700 cm) and benzoxazole C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. What strategies optimize target selectivity given the compound’s polypharmacology?
Structural analogs (e.g., BMS-767778, a pyrrolopyridine DPP4 inhibitor) demonstrate that substituent positioning and steric effects are critical:
- Substituent screening : Replace the 3-phenyl group with electron-withdrawing groups (e.g., Cl, CF) to modulate binding to off-target receptors (e.g., GABAA subtypes) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key hydrogen-bonding residues (e.g., backbone amides in ATP-binding pockets) .
- Selectivity panels : Test against related targets (e.g., compare Ki values for GABAA α1 [50.1 nM] vs. α5 [>15 µM]) to prioritize modifications .
Q. How can contradictory activity data across biochemical vs. cellular assays be resolved?
Discrepancies often arise from assay conditions or metabolic instability :
- Cellular permeability : Measure logP (e.g., predicted pKb = 6.7) and use Caco-2 assays to assess membrane penetration; low permeability may reduce cellular efficacy despite high biochemical affinity .
- Metabolite profiling : Incubate with liver microsomes to identify unstable regions (e.g., pyrrolopyridine carbonyls prone to hydrolysis) .
- Proteomic profiling : Use activity-based protein profiling (ABPP) to detect off-target interactions in cellular lysates .
Q. What methodologies address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Salt formation : Convert free base to hydrochloride salts, as seen in analogs like 3-(trifluoromethyl)-5H-pyrrolo[3,4-b]pyridine hydrochloride .
- Surfactant additives : Include polysorbate-80 (0.01%) in assay buffers to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
